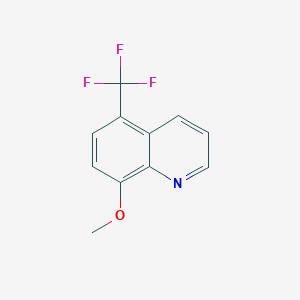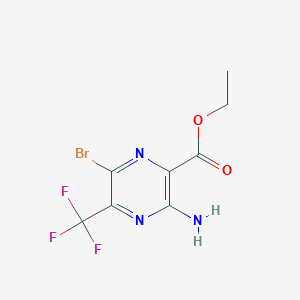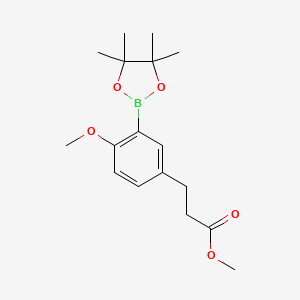![molecular formula C21H12F2O B8790125 (4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE](/img/structure/B8790125.png)
(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE is an organic compound characterized by the presence of fluorine atoms and a methanone group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE typically involves the reaction of 4-fluorobenzoyl chloride with 4-ethynylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a high-purity final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of fluorine.
4-Hydroxy-2-quinolones: Different core structure but similar in terms of biological activity and applications
Uniqueness
(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propriétés
Formule moléculaire |
C21H12F2O |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(4-fluorophenyl)-[4-[2-(4-fluorophenyl)ethynyl]phenyl]methanone |
InChI |
InChI=1S/C21H12F2O/c22-19-11-5-16(6-12-19)2-1-15-3-7-17(8-4-15)21(24)18-9-13-20(23)14-10-18/h3-14H |
Clé InChI |
PYJROGCYZUAOTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
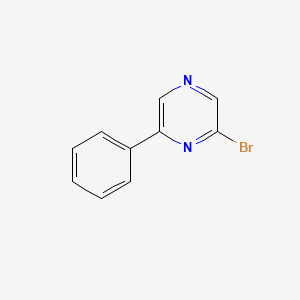
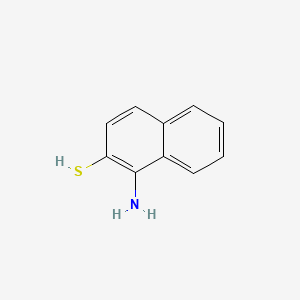
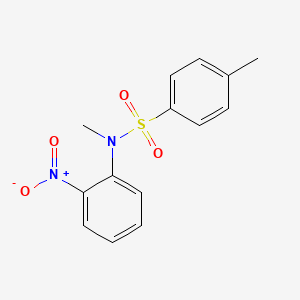
![2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL](/img/structure/B8790067.png)

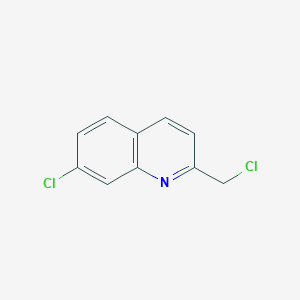
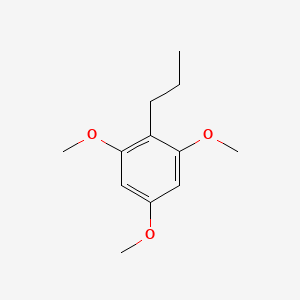

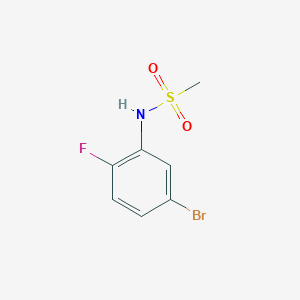
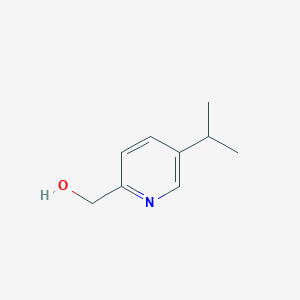
![2-Chloro-N-[6-(2-chloroacetamido)hexyl]acetamide](/img/structure/B8790119.png)
